molecular formula C11H15NO3 B15277460 2-((2-Methoxyethyl)(methyl)amino)benzoic acid

2-((2-Methoxyethyl)(methyl)amino)benzoic acid

Cat. No.: B15277460
M. Wt: 209.24 g/mol
InChI Key: COIUENVRXVTSSW-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)(methyl)amino)benzoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-((2-methoxyethyl)(methyl)amino) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)(methyl)amino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-methoxyethylamine and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)(methyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((2-Methoxyethyl)(methyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)(methyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: This compound is similar in structure but has an amino group instead of the 2-((2-methoxyethyl)(methyl)amino) group.

    2-(Methylamino)benzoic acid: This compound has a methylamino group instead of the 2-((2-methoxyethyl)(methyl)amino) group.

    2-Methoxybenzoic acid: This compound has a methoxy group instead of the 2-((2-methoxyethyl)(methyl)amino) group.

Uniqueness

2-((2-Methoxyethyl)(methyl)amino)benzoic acid is unique due to the presence of the 2-((2-methoxyethyl)(methyl)amino) group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-[2-methoxyethyl(methyl)amino]benzoic acid

InChI

InChI=1S/C11H15NO3/c1-12(7-8-15-2)10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI Key

COIUENVRXVTSSW-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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